(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid
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Description
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid is 371.14812078 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Experimental and Theoretical Studies on Pyrazole Derivatives
Studies have delved into the functionalization reactions and theoretical assessments of pyrazole derivatives, highlighting their significance in synthetic chemistry. For instance, Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into different products through reactions with binucleophiles, emphasizing the versatility of pyrazole compounds in chemical synthesis. This work contributes to understanding the structural and reactive aspects of such compounds, potentially applicable in designing new materials or drugs İ. Yıldırım, F. Kandemirli, E. Demir, 2005.
Antiallergic and Antibacterial Activity
Research on benzopyran derivatives, closely related to the core structure of the compound , has shown promising antiallergic and antibacterial activities. For example, Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids that exhibited significant antiallergic activity, suggesting potential therapeutic applications A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, Y. Sanno, 1985. Furthermore, Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[2,3-b]pyridin-2-carboxylic acid demonstrating antibacterial properties, underscoring the potential of such compounds in addressing bacterial infections Екатерина Сергеевна Костенко, Елена Алексеевна Кайгородова, В. Ю. Терехов, С. И. Фирганг, Л. Д. Конюшкин, 2015.
Organometallic Complexes as Anticancer Agents
The synthesis of organometallic complexes incorporating pyrazole and pyridine derivatives has been explored for potential anticancer applications. Stepanenko et al. (2011) developed organometallic complexes with pyrazolo[3,4-b]pyridines, known as cyclin-dependent kinase (Cdk) inhibitors, which showed promising results in cytotoxicity and cell cycle effects on human cancer cells I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011.
Hybrid Materials for Technological Applications
The integration of pyrrole carboxylic acid derivatives in organic-inorganic hybrid materials, such as layered double hydroxides (LDHs), has been investigated for their potential applications in electronics and catalysis. Tronto et al. (2008) examined the intercalation of pyrrole carboxylic acid derivatives in LDHs, showcasing their utility in creating novel organically modified nanocomposites J. Tronto, F. Leroux, M. Dubois, J. F. Borin, Carlos Frederico de Oliveira Graeff, J. Valim, 2008.
Properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-4-6-22(20-12)7-5-18(23)21-9-14(15(10-21)19(24)25)13-2-3-16-17(8-13)27-11-26-16/h2-4,6,8,14-15H,5,7,9-11H2,1H3,(H,24,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKKGIJOSXYSX-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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